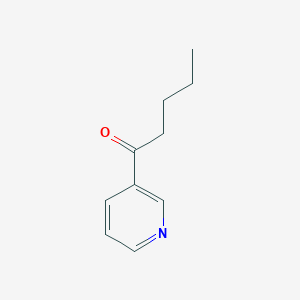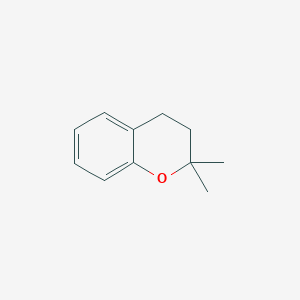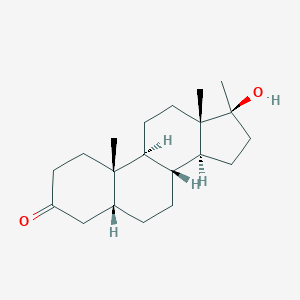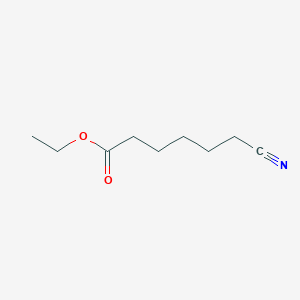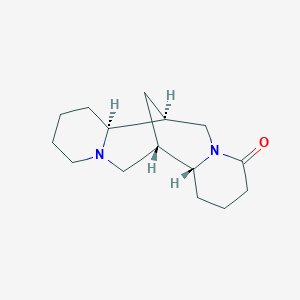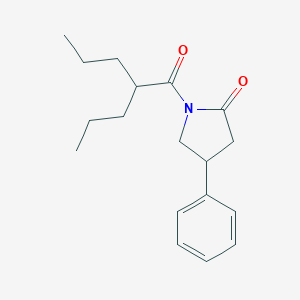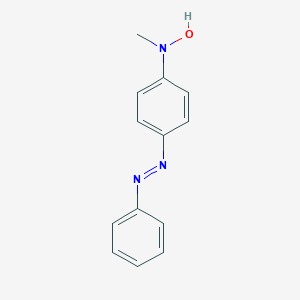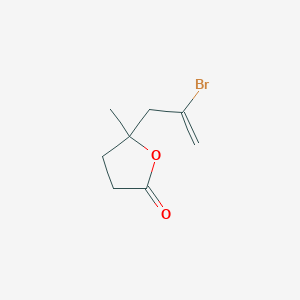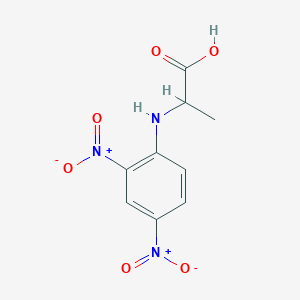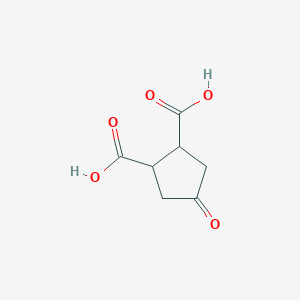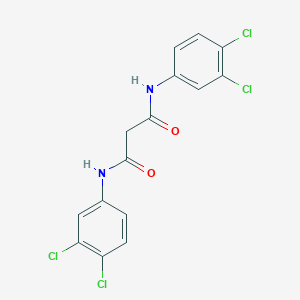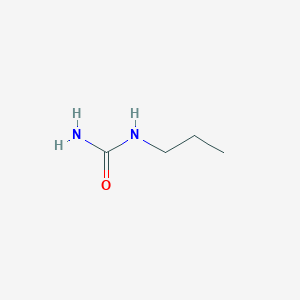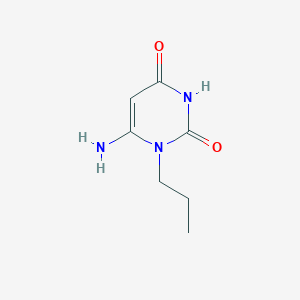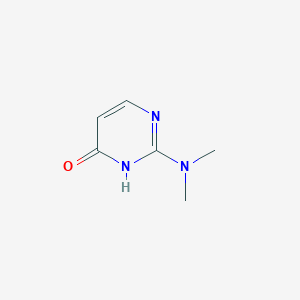
2-(Dimethylamino)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)pyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. The compound features a pyrimidine ring substituted with a dimethylamino group and a hydroxyl group. This structure is a key intermediate in the synthesis of various pyrimidine derivatives that have potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the reaction of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes like aryl isocyanates and isothiocyanates, leading to the formation of novel pyrimido[4,5-d]pyrimidine derivatives after the elimination of dimethylamine and tautomerisation under thermal conditions . This one-pot synthesis approach is convenient for directly synthesizing a range of pyrimido[4,5-d]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction studies. For instance, the crystal and molecular structure of related compounds such as 2H- and 2-(p-tolylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones has been investigated, revealing the tautomeric form with a localized N(1)=C(2) bond in crystals . Such studies are crucial for understanding the conjugation effect on the geometrical parameters of the pyrimidine system and can provide insights into the structural aspects of 2-(Dimethylamino)pyrimidin-4-ol derivatives.
Chemical Reactions Analysis
The chemical reactivity of 2-(Dimethylamino)pyrimidin-4-ol can be explored through its photolysis in aqueous solutions. Photolysis leads to the formation of isomeric photo-dimers, which are products of dimerisation across the double bond of the pyrimidinol . The yield of these dimers is influenced by factors such as concentration and temperature, and the reaction mechanism involves the formation of pyrimidinol aggregates. These findings are significant for understanding the photochemical behavior of pyrimidine derivatives in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are determined by their molecular structure. For example, the crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a related compound, shows that the pyrido-pyrimidine moiety is planar and the structure is stabilized by hydrogen bonds and π-π interactions . These interactions are indicative of the potential physical properties of 2-(Dimethylamino)pyrimidin-4-ol derivatives, such as solubility, melting point, and stability, which are important for their practical applications.
Aplicaciones Científicas De Investigación
Potential Applications
- Field : Pharmacology
- Application : Pyrimidines, including “2-(Dimethylamino)pyrimidin-4-ol”, are known to display a range of pharmacological effects .
- Methods : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds are synthesized and then tested in vitro or in vivo for their pharmacological effects .
- Results : These compounds have been found to have antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects . The specific results or outcomes would depend on the specific study or experiment.
-
- Application : Pyrimidine derivatives, including “2-(Dimethylamino)pyrimidin-4-ol”, have been extensively studied in medicinal chemistry due to their wide range of biological activities .
- Methods : The synthesis of pyrimidine derivatives often involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 under reflux .
- Results : Pyrimidines are known to be essential components of nucleic acids and have been used in the chemotherapy of AIDS .
Safety And Hazards
Propiedades
IUPAC Name |
2-(dimethylamino)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)6-7-4-3-5(10)8-6/h3-4H,1-2H3,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQNBVNRFGOQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyrimidin-4-ol | |
CAS RN |
1635-28-5 |
Source


|
| Record name | 2-(dimethylamino)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

